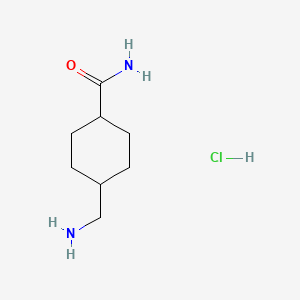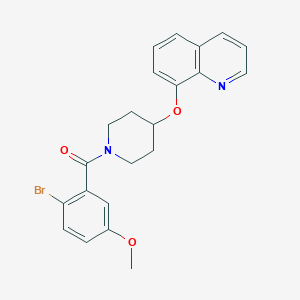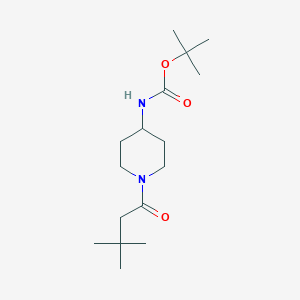
6-Bromo-4-iodonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-iodonicotinonitrile is a heterocyclic organic compound with the molecular formula C6H2BrIN2. It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 4 and 6 of the pyridine ring are substituted by iodine and bromine atoms, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-iodonicotinonitrile typically involves halogenation reactions. One common method is the sequential halogenation of nicotinonitrile. Initially, nicotinonitrile undergoes bromination at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The resulting 6-bromonicotinonitrile is then subjected to iodination at the 4-position using iodine or an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is crucial for maintaining consistency in large-scale production .
化学反応の分析
Types of Reactions: 6-Bromo-4-iodonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It participates in cross-coupling reactions like Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., potassium carbonate).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boron reagents (e.g., phenylboronic acid), and bases (e.g., potassium phosphate).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Corresponding substituted derivatives (e.g., 6-amino-4-iodonicotinonitrile).
Coupling: Aryl or alkyl-substituted nicotinonitriles.
Reduction: 6-Bromo-4-iodonicotinamines.
科学的研究の応用
6-Bromo-4-iodonicotinonitrile has diverse applications in scientific research:
作用機序
The mechanism of action of 6-Bromo-4-iodonicotinonitrile depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance its binding affinity and selectivity towards these targets. Additionally, the nitrile group can participate in hydrogen bonding and other interactions that contribute to its overall activity .
類似化合物との比較
4-Bromo-6-iodonicotinonitrile: Similar structure but with reversed positions of bromine and iodine.
6-Chloro-4-iodonicotinonitrile: Chlorine substituent instead of bromine.
6-Bromo-4-fluoronicotinonitrile: Fluorine substituent instead of iodine.
Uniqueness: 6-Bromo-4-iodonicotinonitrile is unique due to the specific combination of bromine and iodine substituents, which imparts distinct reactivity and properties. This combination allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
特性
IUPAC Name |
6-bromo-4-iodopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrIN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYHZBZDOHCKFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C#N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2355623.png)
![N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2355624.png)

![Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate](/img/structure/B2355631.png)



![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)

![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)
![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)
![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)

